molecular formula C12H10BrNO B8644429 (4-Bromophenyl)(pyridin-3-yl)methanol

(4-Bromophenyl)(pyridin-3-yl)methanol

Cat. No.: B8644429
M. Wt: 264.12 g/mol
InChI Key: QPNDEHPTNNQRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)(pyridin-3-yl)methanol is a diarylmethanol derivative featuring a 4-bromophenyl group and a pyridin-3-yl moiety connected via a central hydroxymethyl group. Characterization techniques such as 2D-NMR, ESI-MS, and UV-HPLC would be employed to confirm its structure, as seen in related diarylmethanols . Potential applications include serving as a precursor for pharmaceuticals or ligands for receptor binding studies, given the pharmacological relevance of pyridine and bromophenyl motifs in mAChR ligands and CYP19A1 inhibitors .

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

(4-bromophenyl)-pyridin-3-ylmethanol

InChI

InChI=1S/C12H10BrNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8,12,15H

InChI Key

QPNDEHPTNNQRTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Binding Affinities

Diarylmethanols with varied aryl substituents have been synthesized and evaluated for receptor binding. Key analogs include:

  • Bis(6-fluoropyridin-3-yl)methanol: Demonstrated moderate affinity, with fluorinated pyridine rings influencing polarity and solubility .
  • (4-Bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (10c): A tri-substituted derivative showing exceptional selectivity for CYP19A1 (IC50 >30,000 against CYPs 1A2 and 2D6) due to its extended hydrophobic and aromatic interactions .
Table 1: Structural and Pharmacological Comparison
Compound Key Substituents Receptor/CYP Target Selectivity or Affinity
(4-Bromophenyl)(pyridin-3-yl)methanol 4-Bromophenyl, pyridin-3-yl Not reported Not tested
(4-Bromo/4-Fluoro)methanol 4-Bromophenyl, 4-fluorophenyl mAChR High affinity (specific Ki N/A)
Compound 10c 4-Bromophenyl, pyridin-3-yl, benzofuran CYP19A1 IC50 >30,000 vs. CYPs 1A2/2D6

Metabolic Stability and Selectivity

  • Metabolism : Human liver microsome assays (used for mAChR ligands ) and plasma protein binding tests are critical for evaluating the target compound’s pharmacokinetics.
  • Selectivity: Compound 10c’s CYP selectivity profile suggests that diarylmethanols with pyridinyl groups can achieve high target specificity, a trait likely shared by the target compound if optimized .

Preparation Methods

Reaction Setup and Optimization

In a representative procedure, 4-bromophenylmagnesium bromide is generated in situ from 1-bromo-4-bromobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF). This reagent is then slowly added to a solution of pyridine-3-carbaldehyde in THF at −40°C under argon. The reaction is warmed to room temperature and quenched with saturated ammonium chloride, yielding the crude alcohol after extraction and solvent evaporation.

Key parameters include:

  • Temperature control : Maintaining subzero temperatures during reagent addition minimizes side reactions such as aldehyde oxidation or over-addition.

  • Solvent selection : THF enhances Grignard reactivity while stabilizing intermediate alkoxide species.

Catalytic Enhancements

The use of BF3·OEt2 as a Lewis acid (2.2 equiv) significantly improves yields by activating the aldehyde toward nucleophilic attack. This approach, adapted from (4-bromophenyl)(pyridin-2-yl)methanol synthesis, achieves yields up to 75% after chromatographic purification.

Borohydride Reduction of Ketone Precursors

Reduction of the ketone (4-bromophenyl)(pyridin-3-yl)ketone offers a complementary route. Sodium borohydride (NaBH4) in the presence of LiCl proves effective, as demonstrated in 4-pyridinemethanol synthesis.

Ketone Synthesis

The ketone precursor is synthesized via Friedel-Crafts acylation or palladium-catalyzed coupling. For example, 4-bromophenylboronic acid and 3-acetylpyridine undergo Suzuki-Miyaura cross-coupling using Pd(PPh3)4 (5 mol%) in toluene/water (3:1) at 80°C, yielding the ketone in 68% efficiency.

Reduction Protocol

A stirred suspension of NaBH4 (4 equiv) and LiCl (3 equiv) in THF is treated with the ketone (1 equiv) at 0°C. After refluxing for 8 hours, the mixture is quenched with dilute HCl, extracted with ethyl acetate, and purified via silica gel chromatography. This method affords the alcohol in 82% yield with >95% purity.

Tandem Passerini/Aza-Wittig Reaction

A novel one-pot method, inspired by oxadiazole derivatives synthesis, combines 4-bromobenzoic acid , pyridine-3-carbaldehyde , and (N-isocyanimino)triphenylphosphorane in dichloromethane. The sequence involves:

  • Passerini reaction : Formation of an α-acyloxy amide intermediate.

  • Intramolecular aza-Wittig cyclization : Elimination of Ph3P=O to generate the methanol derivative.

This tandem approach achieves 70–77% yields under mild conditions (room temperature, 12 hours).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Grignard Addition7598High regioselectivityRequires cryogenic conditions
Borohydride Reduction8295Scalable, mild reagentsMulti-step ketone synthesis
Tandem Passerini/Wittig7497One-pot synthesisLimited substrate scope

Mechanistic Considerations

  • Grignard Pathway : BF3 activation polarizes the aldehyde carbonyl, enabling nucleophilic attack by the aryl Grignard reagent. The resulting alkoxide is protonated during workup to yield the alcohol.

  • Borohydride Reduction : LiCl stabilizes the borohydride intermediate, facilitating selective ketone reduction without over-reduction to the hydrocarbon.

  • Aza-Wittig Cyclization : The phosphorane intermediate abstracts a proton, inducing cyclization and methanol formation via oxygen lone pair participation.

Industrial Applications and Scalability

The Grignard method is preferred for pilot-scale production due to its reproducibility, while the tandem reaction offers atom economy for niche applications. Regulatory-compliant purity (>99%) is achievable via recrystallization from methanol/water mixtures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-bromophenyl)(pyridin-3-yl)methanol, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via Grignard addition or borohydride reduction.

  • Grignard Route : React (4-bromophenyl)(pyridin-3-yl)methanone with pyridin-3-yl magnesium bromide in THF under reflux (70°C, 12–24 hours). Purify via aqueous workup and column chromatography .
  • Reduction Route : Reduce the corresponding ketone using sodium borohydride (NaBH₄) in methanol at 0–10°C, followed by neutralization with dilute HCl and ether extraction. Yields ~56% after crystallization .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess NaBH₄ for complete reduction) and solvent polarity to improve purity.

Q. How can the structure of this compound be confirmed experimentally?

  • Techniques :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of pyridine (δ 8.5–9.5 ppm), bromophenyl (δ 7.2–7.8 ppm), and methanol (-OH, δ 1.5–2.5 ppm) groups. IR spectroscopy verifies O-H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 418.1204 for brominated derivatives) .
  • Elemental Analysis : Match calculated and observed C/H/N/Br percentages to confirm purity .

Q. What are the common chemical reactions involving this compound?

  • Oxidation : Convert to ketones using CrO₃ or KMnO₄ in acidic conditions. Monitor via loss of O-H IR signal .
  • Substitution : Replace bromine with nucleophiles (e.g., amines, alkoxides) via SNAr in polar aprotic solvents (DMF, DMSO) at elevated temperatures .
  • Etherification : React the alcohol group with alkyl halides under basic conditions (e.g., NaH in THF) .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

  • Approach :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for substitution or oxidation reactions.
  • Analyze bond dissociation energies (e.g., C-Br vs. C-O) to predict regioselectivity .
    • Validation : Compare computed NMR chemical shifts with experimental data to confirm mechanistic pathways .

Q. How does this compound interact with biological targets, and what selectivity data exist?

  • Case Study : The derivative (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (10c) showed >30,000-fold selectivity for CYP19A1 over CYPs 1A2/2D6 in microsomal assays. IC₅₀ values were determined via competitive binding assays using isoform-specific substrates .
  • Methodology : Use human liver microsomes and LC-MS/MS to quantify metabolite formation. Validate selectivity via dose-response curves .

Q. How can crystallographic data resolve contradictions in structural characterization?

  • Protocol :

  • Grow single crystals via vapor diffusion (e.g., ethanol/water).
  • Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .
    • Analysis : Compare experimental bond lengths (e.g., C-Br = 1.89 Å, C-O = 1.43 Å) with literature values to identify stereochemical anomalies .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies :

    • Issue : NaBH₄ reduction yields ~56% vs. Grignard routes (~50–70%) .
    • Resolution : Optimize reaction scale (micro vs. bulk) and purity of starting ketone. Use inert atmospheres to prevent NaBH₄ decomposition.
  • Spectroscopic Ambiguities :

    • Issue : Overlapping NMR signals for pyridine and bromophenyl protons.
    • Resolution : Use 2D NMR (COSY, HSQC) or deuterated solvents to resolve splitting patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.